1-(6-(dimethylamino)pyrimidin-4-yl)-N-(2-methoxybenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a dimethylamino group and an imidazole ring substituted with a methoxyphenylmethyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe imidazole ring is then synthesized separately and coupled with the pyrimidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in cancer treatment.
Imidazole Derivatives: Compounds such as ketoconazole and miconazole, which are used as antifungal agents
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-14(22-12-24)18(25)19-9-13-6-4-5-7-15(13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25) |
InChI Key |
PJIJFQCAHHTCJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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